molecular formula C16H16S2 B14649164 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane CAS No. 54527-55-8

2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane

Cat. No.: B14649164
CAS No.: 54527-55-8
M. Wt: 272.4 g/mol
InChI Key: NNNDWNVTLKPUSU-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane is an organic compound characterized by the presence of a biphenyl group attached to a dithiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane typically involves the reaction of 4-bromobiphenyl with 1,3-dithiane under specific conditions. The Grignard reaction is often employed, where 4-bromobiphenyl reacts with magnesium in anhydrous ether to form the Grignard reagent, which subsequently reacts with 1,3-dithiane .

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions, ensuring the reaction conditions are meticulously controlled to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane undergoes various chemical reactions, including:

    Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The biphenyl group can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dithiane moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane is unique due to the combination of the biphenyl and dithiane moieties, which confer distinct chemical reactivity and potential applications. The presence of both aromatic and sulfur-containing groups allows for versatile interactions in chemical and biological systems.

Properties

CAS No.

54527-55-8

Molecular Formula

C16H16S2

Molecular Weight

272.4 g/mol

IUPAC Name

2-(4-phenylphenyl)-1,3-dithiane

InChI

InChI=1S/C16H16S2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-3,5-10,16H,4,11-12H2

InChI Key

NNNDWNVTLKPUSU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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